

Application Notes & Protocols: Rhodium-Catalyzed Cyclopropanation with Dimethyl Diazomalonate

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Compound of Interest

Compound Name: *Dimethyl diazomalonate*

Cat. No.: *B1581337*

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Introduction

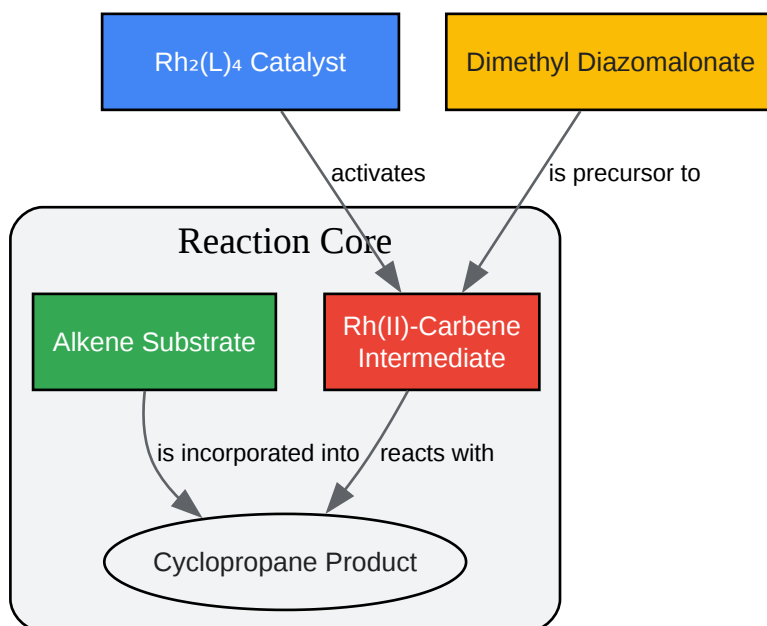
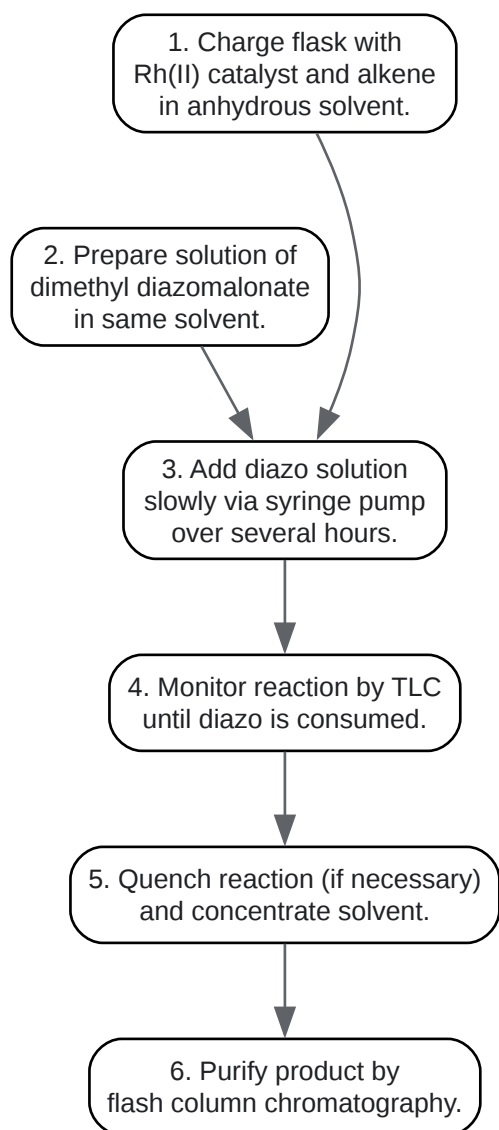
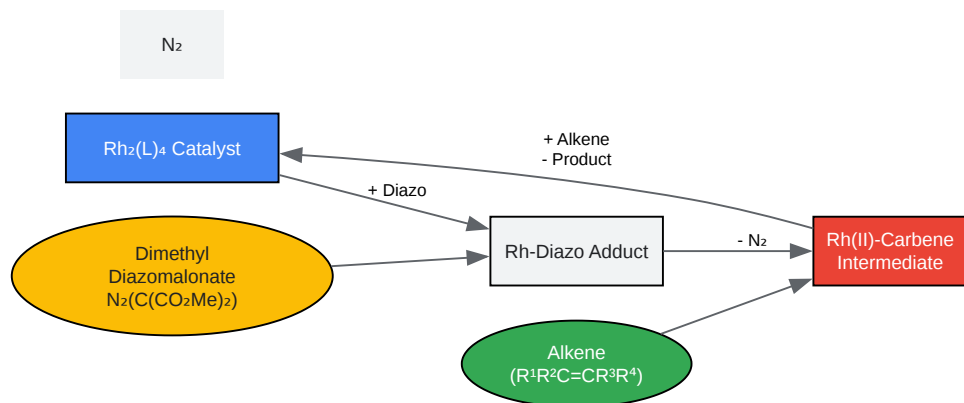
Cyclopropane rings are a vital structural motif in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Their inherent ring strain imparts unique chemical reactivity, making them valuable synthetic intermediates.[1] One of the most powerful methods for synthesizing cyclopropanes is the transition-metal-catalyzed reaction of a diazo compound with an alkene.[3] Among the various catalysts, dirhodium(II) complexes have proven to be exceptionally effective for promoting carbene transfer from diazo compounds to a wide range of olefinic substrates.[4][5]

This document provides detailed application notes and protocols for the rhodium-catalyzed cyclopropanation of alkenes using **dimethyl diazomalonate**, an acceptor/acceptor-substituted diazo compound. While the asymmetric cyclopropanation of olefins with diazomalonate esters is known to be challenging, recent advancements have identified effective catalyst systems.[6] [7] These reactions provide a direct route to gem-dicarboxylated cyclopropanes, which are versatile building blocks in organic synthesis.[6]

Catalytic Cycle and Mechanism

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a key rhodium-carbene intermediate.^[3] The catalytic cycle can be summarized as follows:

- **Carbene Formation:** The diazo compound coordinates to an axial site of the dimeric rhodium(II) catalyst. This is followed by the irreversible extrusion of nitrogen gas (N_2) to form a highly electrophilic rhodium-carbene species.^{[3][8]}
- **Alkene Approach:** The alkene, acting as a nucleophile, approaches the carbene carbon of the rhodium-carbene intermediate.
- **Cyclopropane Formation:** A concerted, asynchronous addition of the carbene to the alkene π -bond occurs, forming the cyclopropane ring and regenerating the rhodium(II) catalyst, allowing it to re-enter the catalytic cycle.^[3] The configuration of the alkene is typically retained throughout this process.



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